1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C11H9Br2F3O2 |
|---|---|
Molecular Weight |
389.99 g/mol |
IUPAC Name |
1-bromo-3-[2-(bromomethyl)-5-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Br2F3O2/c12-5-7-1-2-10(18-11(14,15)16)4-8(7)3-9(17)6-13/h1-2,4H,3,5-6H2 |
InChI Key |
BFJFTTHNEVXUGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CC(=O)CBr)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps:
Bromination of the Phenyl Ring: The starting material, a phenyl ring with a trifluoromethoxy group, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
Formation of the Bromomethyl Group: The brominated phenyl compound is then reacted with formaldehyde and hydrobromic acid to introduce the bromomethyl group.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one depends on its specific application:
In Organic Reactions: Acts as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles.
In Biological Systems: May interact with enzymes or receptors through covalent bonding or non-covalent interactions, affecting their activity or function.
Comparison with Similar Compounds
1-(5-Bromo-2-fluorophenyl)propan-1-one (CAS: 864774-65-2)
- Structure : A propan-1-one derivative with a bromo and fluoro substituent on the phenyl ring.
- Key Differences :
- The ketone group is at position 1 (propan-1-one) versus position 2 in the target compound, altering electronic distribution and steric accessibility.
- Lacks the trifluoromethoxy and bromomethyl groups, reducing its steric bulk and electron-withdrawing effects.
- Physicochemical Properties :
1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Structure: Features a pyridinone core with a trifluoromethoxy-substituted oxadiazole and bromobenzyl group.
- Key Differences: The aromatic system is a pyridinone rather than a phenyl-propanone, altering conjugation and reactivity. Contains an oxadiazole ring, which introduces additional hydrogen-bonding capacity and rigidity compared to the target compound’s flexible propan-2-one backbone .
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS: 204205-33-4)
- Structure: A cyclopropane-substituted ethanone with bromo and fluoro groups.
- Lacks the trifluoromethoxy group, resulting in weaker electron-withdrawing effects .
Physicochemical and Electronic Properties
| Property | Target Compound | 1-(5-Bromo-2-fluorophenyl)propan-1-one | 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone |
|---|---|---|---|
| Molar Mass (g/mol) | ~350–370 (estimated) | 231.06 | 257.10 |
| Electron-Withdrawing Groups | Trifluoromethoxy, bromomethyl | Fluorine | Fluorine, bromine |
| Reactivity | High (two bromine atoms) | Moderate (single bromine) | Moderate (steric hindrance from cyclopropane) |
| Applications | Pharmaceutical intermediates, cross-coupling | Small-molecule synthesis | Specialty chemical synthesis |
Stability and Functional Group Interactions
- The target compound’s trifluoromethoxy group increases electrophilicity at the carbonyl carbon, enhancing reactivity in condensation or nucleophilic addition reactions.
- In contrast, 1-(5-Bromo-2-fluorophenyl)propan-1-one lacks such instability due to the absence of a bromomethyl group but is less reactive in cross-coupling reactions .
Biological Activity
The compound 1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one (CAS No. 954123-46-7) is a brominated derivative of phenylpropanone that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₉Br₂F₃O
- Molecular Weight : 317.93 g/mol
- Chemical Structure :
This compound features multiple bromine and trifluoromethoxy groups, which may contribute to its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to fatty acid synthesis and metabolism. For instance, it has been shown to affect acetyl-CoA carboxylase (ACC) activity, which is crucial in lipid metabolism .
- Antimicrobial Properties : Some derivatives of brominated compounds exhibit antimicrobial effects. Research indicates that similar compounds can inhibit bacterial growth, potentially making this compound a candidate for further antimicrobial studies .
- Anticancer Activity : There is emerging evidence that brominated phenyl compounds can induce apoptosis in cancer cell lines. The exact pathways remain under investigation but may involve the modulation of signaling pathways related to cell survival and proliferation .
Study 1: Enzyme Inhibition Assay
In a controlled assay, the compound was tested for its inhibitory effects on ACC enzymes. The results indicated a significant reduction in enzyme activity at concentrations above 10 μM, suggesting its potential as a therapeutic agent in metabolic disorders .
| Concentration (μM) | ACC Activity (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 20 |
Study 2: Antimicrobial Activity
A study evaluating the antimicrobial properties of brominated compounds revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 μg/mL for both bacterial strains .
Study 3: Cytotoxicity in Cancer Cells
In vitro tests on human cancer cell lines (e.g., LNCaP prostate cancer cells) demonstrated that treatment with the compound resulted in increased apoptosis rates compared to control groups. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with concentrations as low as 25 μM .
Q & A
Q. Design a protocol to evaluate the compound’s potential as a kinase inhibitor scaffold.
- Methodological Answer :
Docking : Screen against kinase X-ray structures (e.g., PDB 1ATP) using AutoDock Vina with a 25 Å grid centered on the ATP-binding site .
Enzymatic Assays : Test IC via fluorescence polarization (FP) with a Z’-factor >0.3.
SAR Analysis : Synthesize derivatives (e.g., replacing Br with Cl) and correlate substitutions with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
